
Roseoflavin
Overview
Description
R-9-(2-hydroxypropyl)adenine: is a purine derivative with the chemical formula C8H11N5O . It is a white or off-white crystalline powder that is sparingly soluble in water and soluble in organic solvents such as methanol and methylene chloride . This compound is known for its high thermal and chemical stability and is primarily used in the field of medicine as a potential drug molecule or drug intermediate .
Preparation Methods
The preparation of R-9-(2-hydroxypropyl)adenine involves several synthetic routes. One common method includes the following steps :
Reaction of 6-chloropurine and bromopropanone: This reaction yields 6-chloro-9-(acetonyl)-purine.
Asymmetric hydrogenation reduction: The resultant 6-chloro-9-(acetonyl)-purine undergoes an asymmetric hydrogenation reduction to form ®-6-chloro-9-(2-hydroxypropyl)adenine.
Aminolysis reaction: The final step involves the aminolysis of ®-6-chloro-9-(2-hydroxypropyl)adenine to produce R-9-(2-hydroxypropyl)adenine.
Another method involves the following steps :
Primary amino acetylation: Adenine is dissolved in an organic solvent, and acetic anhydride is added at 0-10°C. The mixture is stirred and reacted at 80-85°C for 6-10 hours.
N-hydroxy propylation: The pH of the reaction mixture is adjusted to 9-10, and propylene carbonate is added. The mixture is stirred at 120-140°C, cooled, and toluene is added. The solid product is separated and dried.
Deacetylation reaction: The solid product is added to a sodium hydroxide aqueous solution and stirred at 90-95°C for 2-4 hours. The mixture is then cooled, neutralized, and the product is separated and dried.
Chemical Reactions Analysis
R-9-(2-hydroxypropyl)adenine undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted purine derivatives.
Scientific Research Applications
R-9-(2-hydroxypropyl)adenine has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of various purine derivatives and nucleoside analogs.
Biology: The compound is studied for its potential antiviral, anticancer, and immunomodulatory activities.
Medicine: It is a key intermediate in the synthesis of antiviral drugs such as tenofovir disoproxil fumarate, which is used to treat HIV and hepatitis B infections.
Industry: The compound is used in the development of pharmaceutical formulations and as a research chemical in drug discovery.
Mechanism of Action
The mechanism of action of R-9-(2-hydroxypropyl)adenine involves its interaction with molecular targets such as thymidine kinase . This interaction can inhibit the replication of viral DNA, making it effective against certain viral infections. The compound’s antiviral activity is attributed to its ability to interfere with the viral replication process by incorporating into the viral DNA and causing chain termination.
Comparison with Similar Compounds
R-9-(2-hydroxypropyl)adenine can be compared with other similar compounds, such as :
Acyclovir: Both compounds are used as antiviral agents, but acyclovir is more commonly used for treating herpes simplex virus infections.
Ganciclovir: Similar to R-9-(2-hydroxypropyl)adenine, ganciclovir is used to treat cytomegalovirus infections.
Famciclovir: This compound is another antiviral agent used to treat herpes zoster and herpes simplex virus infections.
R-9-(2-hydroxypropyl)adenine is unique due to its specific structure and the presence of the hydroxypropyl group, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
8-(dimethylamino)-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O6/c1-8-4-9-11(5-10(8)22(2)3)23(6-12(25)15(27)13(26)7-24)16-14(19-9)17(28)21-18(29)20-16/h4-5,12-13,15,24-27H,6-7H2,1-3H3,(H,21,28,29)/t12-,13+,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQLDUYTWDABFK-GUTXKFCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N(C)C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1N(C)C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51093-55-1 | |
| Record name | 8-Demethyl-8-(dimethylamino)riboflavin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51093-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate](/img/structure/B8055884.png)
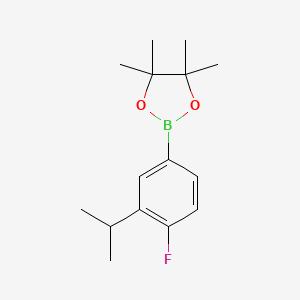
![[(6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B8055900.png)
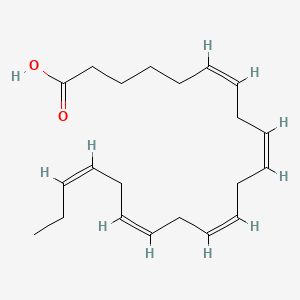
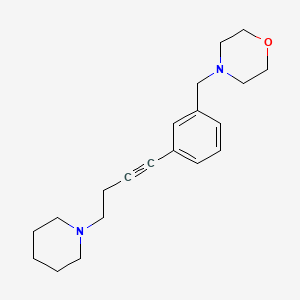
![D-Glucose, 2-deoxy-2-[[(methylnitrosoamino)carbonyl]amino]-](/img/structure/B8055912.png)
![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;hydrate;dihydrochloride](/img/structure/B8055919.png)



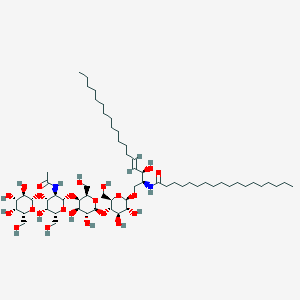
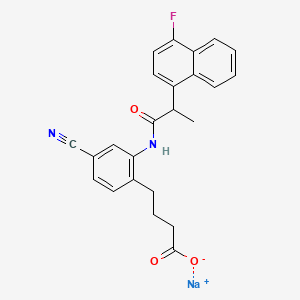
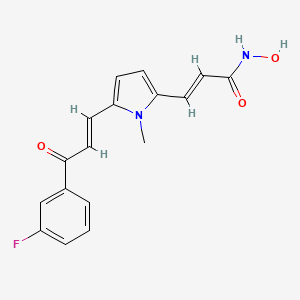
![sodium;(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B8055986.png)
